3-Cyano-1-methylcyclobutane-1-carboxylic acid
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Overview
Description
3-Cyano-1-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is characterized by a cyclobutane ring substituted with a cyano group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong acid or base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs catalysts to enhance reaction rates and selectivity, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano or carboxylic acid groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
3-Cyano-1-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Cyano-1-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, influencing biological outcomes .
Comparison with Similar Compounds
Similar Compounds
1-Cyano-3-methylcyclobutane-1-carboxylic acid: A structural isomer with similar reactivity but different spatial arrangement of functional groups.
3-Cyano-1-ethylcyclobutane-1-carboxylic acid: Another analog with an ethyl group instead of a methyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Cyano-1-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Properties
IUPAC Name |
3-cyano-1-methylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHZIDJLDIRBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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